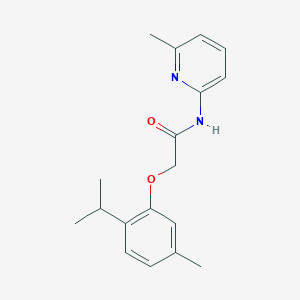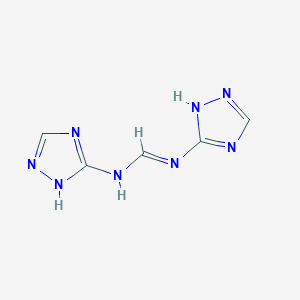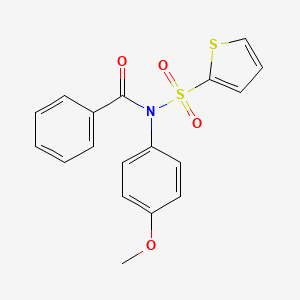
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide, also known as DMHPH, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMHPH belongs to the class of hydrazinecarbothioamide compounds, which have been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide is not well understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects in scientific research studies. It has been found to inhibit the growth and proliferation of fungal and cancer cells, induce apoptosis in cancer cells, and exhibit antioxidant activity. N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments include its potent biological activity and the availability of a reliable synthesis method. However, the limitations of using N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the scientific research of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. One direction is to further investigate its potential therapeutic applications, including its antifungal, anticancer, and anti-inflammatory properties. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine the safety and toxicity of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the reaction of 3,5-dimethoxyphenylhydrazine with 2-(2-hydroxy-2-methylpropanoyl)thiosemicarbazide in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide exhibited significant antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger. Another study found that N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide exhibited potent cytotoxic activity against cancer cells, including breast and lung cancer cells.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-2-methylpropanoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,18)11(17)15-16-12(21)14-8-5-9(19-3)7-10(6-8)20-4/h5-7,18H,1-4H3,(H,15,17)(H2,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPGEOYSIKNZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798041 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)
![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)


![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)
![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)


